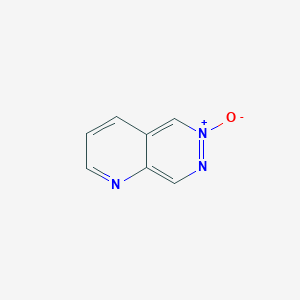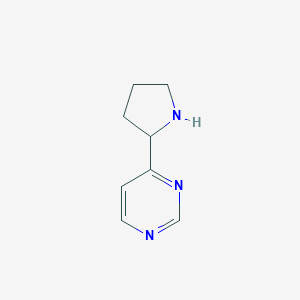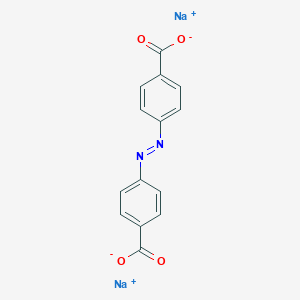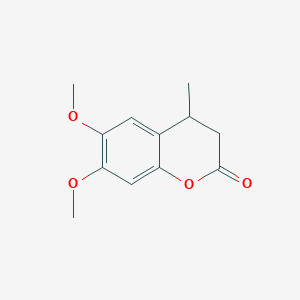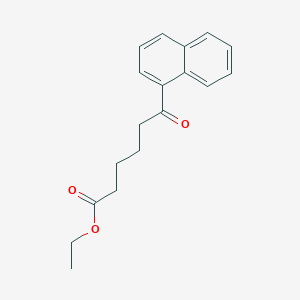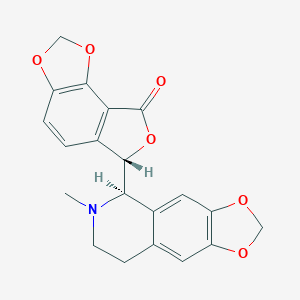
(-)-Bicuculline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Bicuculline is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) that is commonly used in scientific research. It is a bicyclic compound that belongs to the family of alkaloids and is derived from the plant Dicentra cucullaria. This compound is a widely used research tool in neuroscience and has contributed significantly to our understanding of the GABAergic system.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology of Vision
In neuropharmacological studies, (-)-Bicuculline has been used to understand the functional organization of the retina in goldfish. Researchers have investigated the effects of bicuculline on color vision, motion detection, and temporal resolution, revealing its impact on neurotransmission related to vision. This study underscores the role of neurotransmitters like dopamine, acetylcholine, glycine, and GABA in visual processing and the potential of bicuculline to dissect their contributions (Mora-Ferrer & Neumeyer, 2009).
Epilepsy Research
Bicuculline has been pivotal in epilepsy research, particularly in the study of pharmacoresistant epilepsy. By inducing epileptiform discharges in hippocampal-entorhinal cortex slices, bicuculline has helped in understanding the loss of GABAergic function in pharmacoresistance. These insights are crucial for developing new therapeutic strategies for epilepsy patients who do not respond to conventional anticonvulsant drugs (Wahab et al., 2010).
Synaptic Plasticity
Research on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) of horizontal connections in the rat motor cortex, has benefited from the use of this compound. By modulating synaptic inhibition, bicuculline has enabled the induction of LTP, providing insights into the mechanisms of synaptic strength modification and the potential role of horizontal connections in experience-dependent regulation of cortical representations (Hess & Donoghue, 1996).
Eigenschaften
CAS-Nummer |
19730-80-4 |
|---|---|
Molekularformel |
C20H17NO6 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1 |
InChI-Schlüssel |
IYGYMKDQCDOMRE-MSOLQXFVSA-N |
Isomerische SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Synonyme |
(6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)


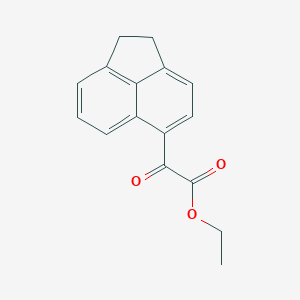
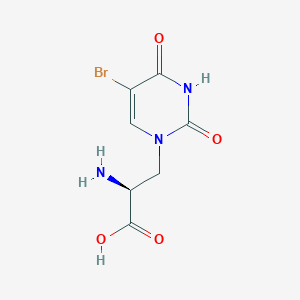
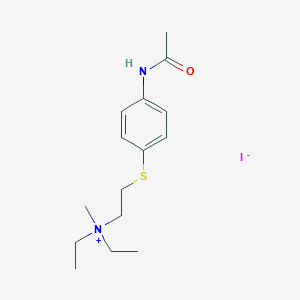
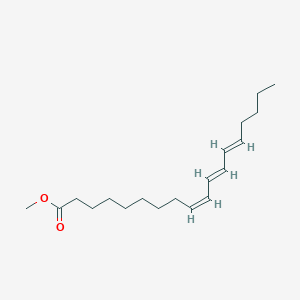
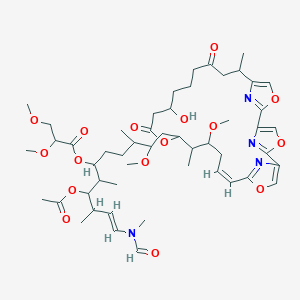
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
